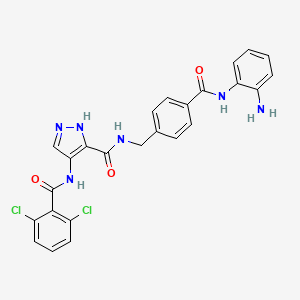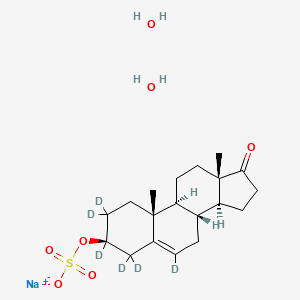
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is a deuterium-labeled version of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. This compound is used primarily in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.
Biology: Helps in understanding the role of dehydroepiandrosterone sulfate in various biological processes.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of dehydroepiandrosterone sulfate in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it behaves similarly to dehydroepiandrosterone sulfate but allows for precise tracking in biological systems. It interacts with steroid receptors and enzymes involved in steroid metabolism, providing insights into the pharmacokinetics and dynamics of dehydroepiandrosterone sulfate .
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone sulfate: The non-deuterated version of the compound.
Dehydroepiandrosterone: The parent steroid hormone without the sulfate group.
Dehydroepiandrosterone-d6: A deuterium-labeled version of dehydroepiandrosterone without the sulfate group.
Uniqueness
Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of the compound’s behavior is crucial .
Properties
Molecular Formula |
C19H31NaO7S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
sodium;[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;dihydrate |
InChI |
InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1/i3D,7D2,11D2,13D;;; |
InChI Key |
NLNMKDUYGPNWAO-ATZAKXLYSA-M |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)[O-])([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.O.O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


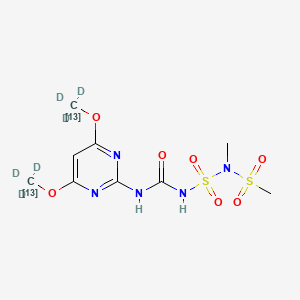
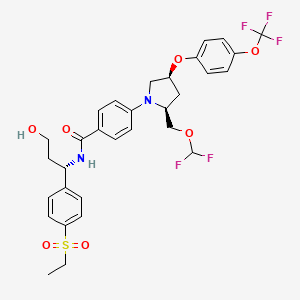
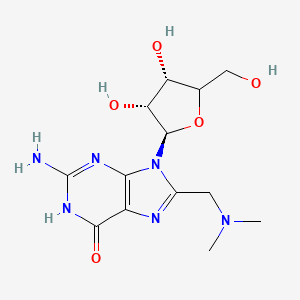
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
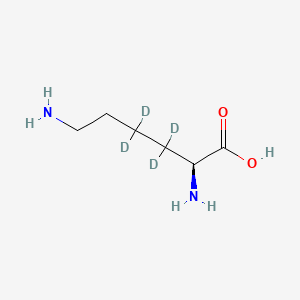
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
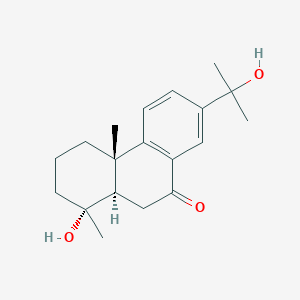

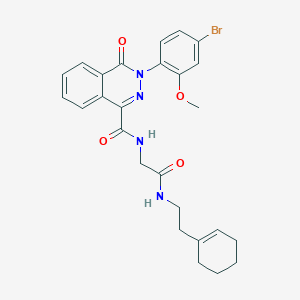
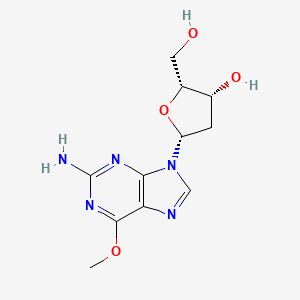
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
